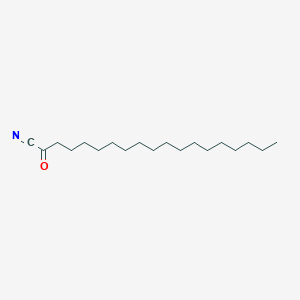

Octadecanoyl cyanide

Description

Octadecanoyl cyanide (C₁₉H₃₅NO) is a long-chain acyl cyanide characterized by an 18-carbon alkyl group (octadecanoyl) bonded to a cyanide (-CN) functional group via a carbonyl (C=O) linkage. Structurally, it can be represented as CH₃(CH₂)₁₆CO-CN. Acyl cyanides like this compound are highly reactive intermediates in organic synthesis, particularly in nucleophilic substitution reactions and polymer chemistry. However, due to the presence of the cyanide moiety, they are classified as highly toxic compounds, requiring stringent safety protocols during handling .

Properties

CAS No. |

64985-87-1 |

|---|---|

Molecular Formula |

C19H35NO |

Molecular Weight |

293.5 g/mol |

IUPAC Name |

octadecanoyl cyanide |

InChI |

InChI=1S/C19H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(21)18-20/h2-17H2,1H3 |

InChI Key |

NOFIWBGKLSDRHA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Octadecanoyl cyanide can be synthesized through several methods. One common approach involves the reaction of octadecanoic acid with a cyanating agent such as cyanogen bromide (BrCN) or sodium cyanide (NaCN) under controlled conditions. The reaction typically requires a solvent like dimethylformamide (DMF) and a catalyst such as triethylamine (TEA) to facilitate the formation of the cyanide group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient and consistent synthesis. The process may include steps such as purification through distillation or recrystallization to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

Octadecanoyl cyanide undergoes various chemical reactions, including:

Oxidation: The cyanide group can be oxidized to form carboxylic acids or amides.

Reduction: The cyanide group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The cyanide group can participate in nucleophilic substitution reactions, forming different derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

Reduction: Reagents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acids or amides.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Octadecanoyl cyanide has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of other organic compounds and in studying reaction mechanisms.

Biology: Investigated for its potential role in biological systems, including its interaction with enzymes and proteins.

Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems or as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.

Mechanism of Action

The mechanism of action of octadecanoyl cyanide involves its interaction with molecular targets such as enzymes and receptors. The cyanide group can form strong bonds with metal ions in enzymes, inhibiting their activity. This interaction can lead to various biochemical effects, including the disruption of metabolic pathways and cellular respiration.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are selected for comparison based on functional group similarity, chain length, or industrial relevance:

Octadecanoyl Chloride (C₁₈H₃₅ClO)

- Functional Group: Acyl chloride (-COCl).

- Molecular Weight: 302.93 g/mol.

- Reactivity: High reactivity toward nucleophiles (e.g., alcohols, amines) to form esters or amides.

- Toxicity: Corrosive but less acutely toxic than cyanides.

- Applications: Precursor for surfactants, lubricants, and plasticizers .

Dioctadecyl 3,3'-Thiodipropionate (C₄₂H₈₂O₄S)

- Functional Group: Thioester (-S-).

- Molecular Weight: 683.18 g/mol.

- Reactivity: Acts as an antioxidant by donating hydrogen atoms to stabilize free radicals.

- Toxicity: Low acute toxicity; primarily an irritant.

- Applications: Antioxidant in polymers and fuels .

Octadecyl Isocyanate (C₁₉H₃₇NO)

- Functional Group: Isocyanate (-NCO).

- Molecular Weight: 295.5 g/mol.

- Reactivity: Undergoes polyaddition with alcohols to form polyurethanes.

- Toxicity: Respiratory irritant; requires ventilation controls.

- Applications: Production of coatings, adhesives, and elastomers .

Octadecanoyl Cyanide (C₁₉H₃₅NO)

- Functional Group: Acyl cyanide (-COCN).

- Molecular Weight: 293.5 g/mol (estimated).

- Reactivity: High; participates in nucleophilic substitutions (e.g., forming nitriles or ketones).

- Toxicity: Extremely hazardous due to cyanide release upon hydrolysis; requires SOPs for handling .

Comparative Data Table

Key Research Findings

- Reactivity Differences: this compound’s -COCN group enables unique reactivity in forming C-C bonds, distinct from the esterification/amidation pathways of octadecanoyl chloride .

- Toxicity Profile: Cyanide-containing compounds like this compound require specialized handling under EPA/EPCRA guidelines, including full-weight reporting for releases . In contrast, thiodipropionates and isocyanates have lower regulatory burdens .

- Thermal Stability: Octadecyl isocyanate exhibits moderate thermal stability (ΔvapH = 77.80 kJ/mol at 441 K), while acyl cyanides are prone to decomposition under heat, releasing HCN gas .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.